molecular formula C10H24ClN B13757487 4-Ethyl-4-octanamine hydrochloride CAS No. 56065-52-2

4-Ethyl-4-octanamine hydrochloride

Cat. No.: B13757487
CAS No.: 56065-52-2
M. Wt: 193.76 g/mol
InChI Key: GZBXVWZSDWIZSO-UHFFFAOYSA-N
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Description

4-Ethyl-4-octanamine hydrochloride is an organic compound with the molecular formula C10H23N. It is a derivative of octanamine, characterized by the presence of an ethyl group at the fourth position of the octane chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-octanamine hydrochloride typically involves the alkylation of octanamine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

C8H17NH2 + C2H5X → C10H23N + HX\text{C8H17NH2 + C2H5X → C10H23N + HX} C8H17NH2 + C2H5X → C10H23N + HX

where X represents a halogen atom.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-octanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Ethyl-4-octanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-octanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Octanamine: Lacks the ethyl group at the fourth position.

    4-Methyl-4-octanamine: Contains a methyl group instead of an ethyl group.

    4-Propyl-4-octanamine: Contains a propyl group instead of an ethyl group.

Uniqueness: 4-Ethyl-4-octanamine hydrochloride is unique due to the presence of the ethyl group at the fourth position, which imparts distinct chemical and physical properties

Properties

CAS No.

56065-52-2

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

4-ethyloctan-4-ylazanium;chloride

InChI

InChI=1S/C10H23N.ClH/c1-4-7-9-10(11,6-3)8-5-2;/h4-9,11H2,1-3H3;1H

InChI Key

GZBXVWZSDWIZSO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCC)[NH3+].[Cl-]

Origin of Product

United States

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